1-(N-(3,4-Xylyl)carbamoyl)piperidine
Description
1-(N-(3,4-Xylyl)carbamoyl)piperidine is a piperidine derivative characterized by a carbamoyl group (-NH-C(=O)-) bridging a piperidine ring and a 3,4-dimethylphenyl (xylyl) substituent. The 3,4-xylyl group introduces electron-donating methyl groups at the meta and para positions of the aromatic ring, influencing lipophilicity and steric interactions.
Properties
CAS No. |
60465-33-0 |
|---|---|
Molecular Formula |
C14H20N2O |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)piperidine-1-carboxamide |
InChI |
InChI=1S/C14H20N2O/c1-11-6-7-13(10-12(11)2)15-14(17)16-8-4-3-5-9-16/h6-7,10H,3-5,8-9H2,1-2H3,(H,15,17) |
InChI Key |
GQUFBXAIKNGSLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCCCC2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(N-(3,4-Xylyl)carbamoyl)piperidine typically involves the reaction of piperidine with 3,4-xylyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for 1-(N-(3,4-xylyl)carbamoyl)piperidine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-(N-(3,4-Xylyl)carbamoyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides, and other electrophiles
Major Products Formed:
Oxidation: Formation of oxides and hydroxylated derivatives
Reduction: Formation of reduced amines and alcohols
Substitution: Formation of substituted piperidine derivatives
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(N-(3,4-Xylyl)carbamoyl)piperidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. For example, it could inhibit or activate certain pathways, leading to desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
The nature and position of substituents on the aromatic ring significantly alter physicochemical and biological properties. Key comparisons include:
- Nitro vs. Methyl Groups : 1-(4-Nitrobenzyl)piperidine () features a nitro group, which is electron-withdrawing and enhances reactivity in electrophilic substitutions. In contrast, the methyl groups in 1-(N-(3,4-Xylyl)carbamoyl)piperidine increase lipophilicity and may improve membrane permeability, favoring absorption in drug delivery .
- Chloro vs. Methyl groups, however, provide steric bulk without significantly altering electronic properties, which may reduce off-target interactions .
- Methoxy vs. Methyl Groups : Compounds like 1-(3,4-dimethoxybenzyl)piperidine () demonstrate that methoxy groups improve water solubility via hydrogen bonding, whereas methyl groups prioritize lipophilicity. This trade-off impacts bioavailability and target selectivity .
Functional Group Modifications
The carbamoyl group distinguishes 1-(N-(3,4-Xylyl)carbamoyl)piperidine from analogs with other functional moieties:
- Carbamoyl vs. Carbamoyl groups offer a balance between solubility and metabolic stability .
- Carbamoyl vs. Ester/Amide : Piperine (), a natural amide, shows antioxidant activity due to its conjugated system. The carbamoyl group in the target compound may confer similar stability but with altered pharmacokinetics due to reduced esterase susceptibility .
Heterocyclic Core Variations
- Piperidine vs. Piperazine : Piperazine derivatives () have two nitrogen atoms, enabling diverse protonation states and enhanced water solubility. Piperidine’s single nitrogen favors lipophilicity, which may improve blood-brain barrier penetration .
- Piperidine vs. Piperidine’s saturated ring offers greater conformational flexibility .
Data Tables: Comparative Analysis
Table 1: Substituent Effects on Piperidine Derivatives
| Compound Name | Aromatic Substituent | Key Properties | Biological Activity | Reference |
|---|---|---|---|---|
| 1-(4-Nitrobenzyl)piperidine | 4-Nitro | Electron-withdrawing, reactive | Anticancer | |
| N-(3-chlorobenzyl)piperidine | 3-Chloro | Electronegative, polar | Antimicrobial | |
| 1-(3,4-Dimethoxybenzyl)piperidine | 3,4-Dimethoxy | Hydrogen-bonding, hydrophilic | CNS modulation | |
| 1-(N-(3,4-Xylyl)carbamoyl)piperidine | 3,4-Dimethyl | Lipophilic, steric bulk | Under investigation | - |
Table 2: Functional Group Impact
| Compound Name | Functional Group | Solubility | Metabolic Stability | Reference |
|---|---|---|---|---|
| N-[4-(1-piperidinylsulfonyl)phenyl]acetamide | Sulfonamide | High | Moderate | |
| Piperine | Amide | Low | High (natural) | |
| 1-(N-(3,4-Xylyl)carbamoyl)piperidine | Carbamoyl | Moderate | High | - |
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